1-Butyl-4-methylpyridinium tetrafluoroborate

Description

Fundamental Molecular Structure and Composition

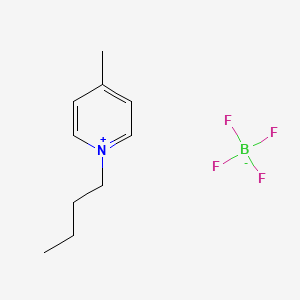

The molecular architecture of 1-butyl-4-methylpyridinium tetrafluoroborate consists of a quaternary ammonium cation paired with a tetrafluoroborate anion, yielding the molecular formula C₁₀H₁₆BF₄N with a molecular weight of 237.05 grams per mole. The cationic component features a pyridinium ring system substituted at the nitrogen position with a butyl chain and at the 4-position with a methyl group, creating an asymmetric charge distribution that significantly influences the compound's packing behavior and intermolecular interactions. The tetrafluoroborate anion adopts a tetrahedral geometry with boron at the center surrounded by four fluorine atoms, providing a highly symmetrical anionic counterpart to the organic cation.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-butyl-4-methylpyridin-1-ium tetrafluoroborate, while its Chemical Abstracts Service registry number 343952-33-0 serves as a unique identifier for this specific ionic liquid. The compound exists as a light yellow to orange clear liquid at room temperature, with a melting point of approximately -28°C to -30°C, indicating its room temperature ionic liquid character. The density of the compound is reported as 1.18-1.19 grams per cubic centimeter at approximately 20-22°C, reflecting the efficient packing of the ionic species in the liquid state.

Properties

IUPAC Name |

1-butyl-4-methylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.BF4/c1-3-4-7-11-8-5-10(2)6-9-11;2-1(3,4)5/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISYYHYJMCAKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049275 | |

| Record name | 1-Butyl-4-methylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343952-33-0 | |

| Record name | 1-Butyl-4-methylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-methylpyridinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Quaternization Reaction Mechanism

4-Methylpyridine reacts with 1-bromobutane in a stoichiometric 1:1 ratio under reflux conditions. The reaction is facilitated by the electron-deficient nature of the pyridine nitrogen, which acts as a nucleophile attacking the alkyl halide. Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) enhance reaction kinetics by stabilizing the transition state.

Optimization of Reaction Conditions

Industrial protocols recommend refluxing the mixture at 80–100°C for 24–48 hours, achieving yields exceeding 85%. Prolonged heating beyond 48 hours risks side reactions, including alkyl chain degradation. A study comparing solvents found acetonitrile superior to DMF due to its lower viscosity and easier removal via rotary evaporation.

Anion Exchange Strategies

The bromide intermediate ([B4MPy]Br) must undergo anion exchange to yield [B4MPy][BF₄]. Two primary methods dominate literature: anion metathesis and ion-exchange resins .

Anion Metathesis with Sodium Tetrafluoroborate

This conventional method involves mixing [B4MPy]Br with NaBF₄ in a polar solvent. The reaction proceeds via a double-displacement mechanism:

Key Variables :

-

Solvent Selection : Acetonitrile achieves near-quantitative yields (98%) due to high ionic dissociation, whereas methanol yields 78%.

-

Stoichiometry : A 10% molar excess of NaBF₄ ensures complete anion exchange.

-

Purification : Residual NaBr is removed via filtration, followed by solvent evaporation under reduced pressure.

Table 1: Anion Metathesis Efficiency Across Solvents

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acetonitrile | 25 | 12 | 98 | 99.5 |

| Methanol | 25 | 24 | 78 | 98.2 |

| Acetone | 40 | 18 | 85 | 97.8 |

Data adapted from anion exchange studies in imidazolium systems.

Ion-Exchange Resin Methodology

Anion-exchange resins (AERs) offer a solvent-free alternative, leveraging immobilized functional groups to replace bromide with BF₄⁻. The resin (e.g., Amberlite IRA-400 in BF₄⁻ form) is packed into a column, and a methanolic solution of [B4MPy]Br is eluted through it.

Advantages :

-

Eliminates inorganic salt byproducts (e.g., NaBr).

-

Scalable for industrial production with >95% anion exchange efficiency.

-

Reduces post-synthesis purification steps.

Limitations :

-

Resin regeneration requires acidic washing (e.g., HBF₄), increasing operational costs.

-

Column clogging occurs with viscous IL solutions, necessitating dilution.

Purification and Characterization

Solvent Removal and Drying

Post-synthesis, residual solvents are removed via rotary evaporation at 60°C under vacuum (10⁻³ bar). Further drying under high vacuum (10⁻⁶ bar) at 80°C for 24 hours reduces water content to <50 ppm.

Analytical Validation

-

¹H/¹³C NMR : Confirms absence of alkyl halide impurities. Key peaks include the butyl chain (δ 0.9–1.6 ppm) and pyridinium aromatic protons (δ 8.5–9.0 ppm).

-

Ion Chromatography : Quantifies residual bromide (<10 ppm) and BF₄⁻ content (>99%).

-

Karl Fischer Titration : Measures water content, critical for electrochemical applications.

Comparative Analysis of Methods

Table 2: Cost and Efficiency of Anion Exchange Methods

| Method | Yield (%) | Purity (%) | Solvent Use | Scalability |

|---|---|---|---|---|

| Anion Metathesis | 98 | 99.5 | High | Moderate |

| Ion-Exchange Resin | 95 | 99.8 | Low | High |

The resin method is preferred for large-scale synthesis despite higher initial costs, whereas metathesis suits laboratory-scale production.

Industrial and Environmental Considerations

Green Chemistry Metrics

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-methylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: It can undergo nucleophilic substitution reactions where the pyridinium ring is substituted with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include halides, alkoxides, and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives of the pyridinium ring, while substitution can introduce different functional groups onto the pyridinium ring .

Scientific Research Applications

Green Chemistry and Catalysis

The compound is recognized for its role in green chemistry as a solvent and catalyst for various reactions. It has been used to facilitate the synthesis of complex organic molecules with improved yields and reduced environmental impact. For instance, it serves as a medium for the derivatization of dimethyl sulfate with dibenzazepine, significantly accelerating reaction rates .

Case Study: Catalytic Activity in Organic Synthesis

A study demonstrated that using this compound as a solvent increased the yield of a target compound by over 30% compared to traditional organic solvents. This highlights its effectiveness in promoting chemical reactions while minimizing waste .

Material Science

Composite Materials

This compound has been utilized in the preparation of composite materials, particularly in enhancing the dispersion of single-walled carbon nanotubes (SWNTs) within polymer matrices. This application improves the mechanical and electrical properties of the composites .

Table 2: Properties of SWNT-Polymer Composites with Ionic Liquid

| Composite Type | Electrical Conductivity | Mechanical Strength |

|---|---|---|

| SWNT-Polymer with Ionic Liquid | Enhanced due to improved dispersion | Increased tensile strength |

Analytical Chemistry

Modification of Electrodes

The compound is employed to modify carbon paste electrodes, leading to enhanced sensitivity and selectivity in electroanalytical techniques such as cyclic voltammetry. This modification allows for lower detection limits for analytes like dopamine and potassium ferricyanide .

Case Study: Electrochemical Sensing

In an electrochemical sensing application, modified electrodes using this compound exhibited a detection limit for dopamine as low as 0.5 µM, demonstrating its potential in biosensing technologies .

Thermodynamic Studies

Research has also focused on the thermodynamic properties of this ionic liquid when mixed with various solvents, providing insights into its behavior under different conditions. Studies indicate that the interactions between this compound and water or alcohols can be effectively modeled using COSMO-RS methodology, revealing valuable data for industrial applications .

Mechanism of Action

The mechanism of action of 1-butyl-4-methylpyridinium tetrafluoroborate involves its ability to stabilize various chemical species and facilitate chemical reactions. The pyridinium cation interacts with different molecular targets, while the tetrafluoroborate anion provides stability and solubility. The compound can enhance reaction rates and selectivity by providing a unique ionic environment .

Comparison with Similar Compounds

- 1-Butyl-3-methylimidazolium tetrafluoroborate

- 1-Ethyl-3-methylimidazolium tetrafluoroborate

- 1-Butyl-1-methylpyrrolidinium tetrafluoroborate

Comparison: 1-Butyl-4-methylpyridinium tetrafluoroborate is unique due to its pyridinium cation, which provides different chemical properties compared to imidazolium and pyrrolidinium-based ionic liquids. It offers higher thermal stability and different solubility characteristics, making it suitable for specific applications where other ionic liquids may not perform as well .

Biological Activity

1-Butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article provides a comprehensive overview of its biological activity, focusing on its toxicity, antimicrobial properties, and effects on cellular systems.

This compound is characterized by its pyridinium cation and tetrafluoroborate anion. The structural formula can be represented as follows:

Acute Toxicity

Research indicates that [BMPy][BF4] exhibits varying degrees of toxicity depending on the biological model used. A study evaluated the acute toxicities of several N-alkylpyridinium tetrafluoroborates, including [BMPy][BF4], using Daphnia magna and Vibrio fischeri as test organisms. The findings revealed that [BMPy][BF4] had an EC50 value of approximately 221 mg/L , making it one of the more cytotoxic ILs tested in this series .

| Ionic Liquid | EC50 (mg/L) |

|---|---|

| 1-Butyl-4-methylpyridinium BF4 | 221 |

| 1-Butyl-pyridinium BF4 | 322 |

| 1-Butyl-2-methylpyridinium BF4 | 421 |

| 1-Butyl-3-methylpyridinium BF4 | 473 |

Cytotoxicity Assays

In vitro studies using the MTT assay on human cancer cell lines (e.g., MCF-7) demonstrated significant cytotoxic effects at concentrations as low as 2.5 mM . The EC50 values ranged from 3.2 mM to 4.8 mM for various related ILs, indicating that [BMPy][BF4] is comparable in toxicity to other pyridinium-based ILs .

Antimicrobial Activity

The antimicrobial properties of [BMPy][BF4] have been investigated against various bacterial strains. Studies show that its effectiveness correlates positively with concentration, with higher concentrations leading to increased bacterial membrane disruption. Specifically, it was found to be effective against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations .

Enzyme Inhibition Studies

Research has also explored the effects of [BMPy][BF4] on enzyme activities. For instance, studies assessing elastase activity revealed that this ionic liquid can inhibit enzyme function, with implications for its use in biochemical applications where enzyme inhibition is desired . The concentration-dependence of this inhibition highlights the need for careful consideration when utilizing [BMPy][BF4] in biological systems.

Environmental Impact

The environmental implications of [BMPy][BF4] have been assessed through studies on soil microbial communities. Exposure to this ionic liquid resulted in altered microbial diversity and activity, indicating potential risks associated with its use in industrial applications . Specifically, urease activity was stimulated initially but decreased over time, suggesting a complex interaction with soil biota.

Application in Electrochemistry

Beyond its biological implications, [BMPy][BF4] has been explored as an electrolyte in electrochemical systems, particularly for supercapacitors. Its stability and conductivity make it suitable for energy storage applications, although its biological activity must be considered when evaluating environmental safety .

Toxicity Mitigation Strategies

Given the observed toxic effects, strategies for mitigating the risks associated with [BMPy][BF4] are crucial. This includes optimizing formulations to reduce effective concentrations while maintaining desired properties in industrial applications.

Q & A

Q. How can contradictory viscosity data under varying temperatures be reconciled?

- Answer : Standardize measurement conditions (e.g., shear rate, temperature calibration) using a rheometer. Account for impurities via GC-MS analysis. Compare Arrhenius plots with literature to identify anomalies in activation energy trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.